molecular formula C18H26O B117631 Traseolide CAS No. 68140-48-7

Traseolide

Cat. No. B117631
CAS RN: 68140-48-7
M. Wt: 258.4 g/mol
InChI Key: IMRYETFJNLKUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Traseolide is an indane derivative in which the indane skeleton is substituted by geminal methyl groups at C-1, by single methyl groups at C-2 and C-6, by an isopropyl group at C-3 and by an acetyl group at C-6 . It contains total 46 bond(s); 20 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), and 1 ketone(s) (aromatic) .


Physical And Chemical Properties Analysis

Traseolide is a colorless oil . It has a density of 0.9±0.1 g/cm^3, a boiling point of 350.0±31.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, and an enthalpy of vaporization of 59.5±3.0 kJ/mol .

Scientific Research Applications

Antigen-Antibody Interactions

Traseolide has been studied for its interaction with monoclonal antibodies. Research using fluorescence spectroscopy and surface plasmon resonance (SPR) demonstrated that acid-traseolide can bind to antibodies, providing valuable insights into antigen-antibody interactions. This research is significant for understanding molecular recognition and antibody specificity (Visser & Smit-Kingma, 1999).

Chemical Analysis in Perfumes

Another application of Traseolide is in the field of chemical analysis, particularly in identifying fragrance compounds in cosmetics. A nonaqueous micellar electrokinetic chromatography method was developed for determining Traseolide in perfumes, showcasing its importance in the fragrance industry and chemical analysis (Lopez-Gazpio et al., 2012).

Molecular Binding Studies

Traseolide has also been used in molecular binding studies. The binding characteristics of antibody fragments directed against Traseolide were investigated to understand the structural basis of odorant specificity in antibodies. This research offers insights into how specificity for hydrophobic molecules like Traseolide is achieved (Langedijk et al., 1999).

Environmental Applications

In environmental studies, Traseolide is examined for its occurrence and impact. For example, the analysis of polycyclic musks including Traseolide in water samples helps understand their environmental distribution and potential effects. Such studies are crucial for environmental monitoring and safety assessments (Wang et al., 2013).

Safety And Hazards

Traseolide is harmful if swallowed . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor. In case of accidental release, it is advised to use personal protective equipment, avoid dust formation, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

1-(1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-10(2)17-12(4)18(6,7)16-8-11(3)14(13(5)19)9-15(16)17/h8-10,12,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRYETFJNLKUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052393
Record name 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

321 °C at 101.325 kPa
Record name Traseolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.085 mg/L, In water, 539 ug/L at 20 °C, pH 7
Record name Traseolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.979 at 20 °C
Record name Traseolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 7.5X10-5 mm Hg at 20 °C (0.01 Pa), 9.0X10-3 mm Hg (1.2 Pa)
Record name Traseolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Traseolide

Color/Form

Liquid, Pale yellow to yellow clear viscous liquid

CAS RN

68140-48-7
Record name Traesolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68140-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Traseolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-50 °C at 101.325 kPa
Record name Traseolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

At 0°-5° C. a solution of 4 g AlCl3 in 50 ml nitromethane is added to a mixture of 6 g 1-isopropyl-2,3,3,5-tetramethyl indan (obtained according to example I or II) and 25 g acetyl chloride. Then the reaction mixture is stirred at room temperature during 30 min. and poured out into ice and extracted three times with ether. The solution in ether is washed neutral, dried and evaporated. The residue is distilled under diminished pressure to obtain 6-acetyl-1-isopropyl-2,3,3,5-tetramethyl indan in a yield of 95%. B.p. 144°-146° C./1 mm Hg; n20D =1,5301.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Traseolide
Reactant of Route 2
Reactant of Route 2
Traseolide
Reactant of Route 3
Reactant of Route 3
Traseolide
Reactant of Route 4
Reactant of Route 4
Traseolide
Reactant of Route 5
Traseolide
Reactant of Route 6
Reactant of Route 6
Traseolide

Citations

For This Compound
730
Citations
NV Visser, IE Smit-Kingma - Spectrochimica Acta Part A: Molecular and …, 1999 - Elsevier
… sample was titrated with traseolide (2.5 μl of traseolide from different stock … of traseolide were recorded and corrected for background fluorescence (buffer without and with traseolide), …
Number of citations: 15 www.sciencedirect.com
AC Langedijk, S Spinelli, C Anguille, P Hermans… - Journal of molecular …, 1999 - Elsevier
… Here we report the characterization of antibodies against traseolide, their fine … traseolide, at 2.6 Å resolution. By expressing a representative member of each family of the anti-traseolide …
Number of citations: 11 www.sciencedirect.com
S Kevekordes, V Mersch-Sundermann, M Diez… - … /Genetic Toxicology and …, 1997 - Elsevier
… Galaxolide, tonalide, celestolide, phantolide, cashmeran and traseolide revealed no genotoxicity in the micronucleus test with human lymphocytes and with the human hepatoma cell …
Number of citations: 36 www.sciencedirect.com
AB Martínez-Girón, AL Crego, MJ González… - … of chromatography A, 2010 - Elsevier
… The enantiomeric separation of four chiral polycyclic musks (Galaxolide, Tonalide, Traseolide and Phantolide) using CE was achieved for the first time in this work. Two chiral …
Number of citations: 49 www.sciencedirect.com
C Garcı́a-Jares, M Llompart, M Polo, C Salgado… - … of Chromatography A, 2002 - Elsevier
… These were below 1 pg/ml for celestolide, phantolide and traseolide with both fibers; 1–2 pg/ml for cashmeran, galaxolide and tonalide; and somewhat higher for ambrettolide. …
Number of citations: 89 www.sciencedirect.com
M Llompart, C Garcı́a-Jares, C Salgado, M Polo… - … of Chromatography A, 2003 - Elsevier
… selected ion for each musk compound, with the exception of the third segment, with a larger mass range (213–284 mu) due to the lack of enough resolution for the peaks of traseolide, …
Number of citations: 75 www.sciencedirect.com
T Luckenbach, I Corsi, D Epel - Marine environmental research, 2004 - Elsevier
We studied interactions of nitromusk compounds musk ketone and musk xylene and polycyclic musks Galaxolide™ (HHCB), Celestolide™ (ADBI), Tetralide™ (AHTN), and Traseolide™ …
Number of citations: 95 www.sciencedirect.com
M Ricking, J Schwarzbauer, J Hellou, A Svenson… - Marine Pollution …, 2003 - Elsevier
Polycyclic musk fragrances (PMF) are widely used fragrances for cosmetics and other personal and household care products. Quantitative data on PMF (HHCB-Galaxolide, AHTN-…
Number of citations: 125 www.sciencedirect.com
R Kallenborn, R Gatermann, T Nygard… - Fresenius …, 2001 - hero.epa.gov
Within the past decade, a large number of ecotoxicological and trace analytical investigations identified synthetic musk compounds as important environmental contaminants in densely …
Number of citations: 40 hero.epa.gov
L Sanchez‐Prado, M Lourido, M Lores… - … in mass spectrometry, 2004 - Wiley Online Library
… Celestolide, Phantolide, Traseolide and Tonalide contain in their molecular structures two fused rings (one of them aromatic), one acetyl group (COCH 3 ), and different alkyl …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.